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retroviral nucleocapsid protein NCp10

Retrovirology Nucleic acid chaperone Zinc finger proteins

Retroviral nucleocapsid protein NCp10 (CAS 129924-33-0) is the 56-amino-acid nucleocapsid protein of Moloney Murine Leukemia Virus (MoMuLV), a gammaretrovirus. It belongs to the orthoretroviral nucleocapsid protein family and features a single, strictly conserved Cys-X2-Cys-X4-His-X4-Cys (CCHC) zinc finger motif flanked by basic domains, in contrast to the two zinc fingers found in lentiviral NC proteins such as HIV-1 NCp7.

Molecular Formula C16H16N2O3
Molecular Weight 0
CAS No. 129924-33-0
Cat. No. B1180050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameretroviral nucleocapsid protein NCp10
CAS129924-33-0
Synonymsretroviral nucleocapsid protein NCp10
Molecular FormulaC16H16N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retroviral Nucleocapsid Protein NCp10 (CAS 129924-33-0): A Single-Zinc-Finger Model for Nucleic Acid Chaperone Research and Antiviral Design


Retroviral nucleocapsid protein NCp10 (CAS 129924-33-0) is the 56-amino-acid nucleocapsid protein of Moloney Murine Leukemia Virus (MoMuLV), a gammaretrovirus. It belongs to the orthoretroviral nucleocapsid protein family and features a single, strictly conserved Cys-X2-Cys-X4-His-X4-Cys (CCHC) zinc finger motif flanked by basic domains, in contrast to the two zinc fingers found in lentiviral NC proteins such as HIV-1 NCp7 [1]. NCp10 functions as a nucleic acid chaperone, binding single-stranded nucleic acids, promoting viral RNA dimerization, and facilitating primer tRNA annealing to the primer binding site during reverse transcription [2]. It has been chemically synthesized via solid-phase peptide synthesis using Fmoc chemistry, yielding a product (56 aa, MW 6362 Da) that, in the presence of Zn²⁺, recapitulates the biological properties of the native protein isolated from virions [3].

Why Generic Substitution of Retroviral Nucleocapsid Proteins Fails: The NCp10 vs. NCp7 Differentiation Case


Nucleocapsid proteins from different retroviral genera cannot be functionally interchanged without altering experimental outcomes, due to fundamental differences in zinc finger architecture and domain organization. The primary comparator, HIV-1 NCp7, possesses two tandem zinc fingers that cooperatively drive the rate-limiting nucleation step of nucleic acid annealing, whereas NCp10 contains only a single zinc finger [1]. Studies directly comparing NCp10 and NCp7 on identical substrates reveal that NCp10 binds and destabilizes HIV-1 TAR stem-loops nearly as efficiently as NCp7, but its annealing activity is significantly lower [1]. Substituting NCp10 for NCp7 in functional assays would therefore introduce a known deficiency in strand-transfer kinetics, while the reverse substitution would overestimate chaperone activity relative to gammaretroviral systems. Additionally, NCp10’s simpler architecture makes it a preferred scaffold for designing peptidomimetic inhibitors of HIV-1 NCp7, as its single finger encodes the critical binding determinants in a more tractable structural context [2].

Quantitative Differentiation Evidence for Retroviral Nucleocapsid Protein NCp10 (CAS 129924-33-0) Against Closest Analogs


Zinc Finger Stoichiometry: Single (NCp10) Versus Dual (NCp7) Finger Architecture Defines Functional Capacity

NCp10 contains one CCHC-type zinc finger (Cys26-X2-Cys29-X4-His34-X4-Cys39), whereas HIV-1 NCp7 contains two successive zinc fingers linked by a basic sequence. This structural difference directly limits NCp10's nucleic acid annealing efficiency relative to NCp7 [1]. In direct fluorescence-based assays, NCp10 and NCp7 both bind and destabilize the HIV-1 cTAR stem-loop, but NCp10's activation of cTAR/TAR annealing is substantially lower, indicating that the two NCp7 fingers act in concert to promote rate-limiting duplex nucleation [1]. The single-finger architecture makes NCp10 a simpler model system for structure-activity relationship (SAR) studies and peptidomimetic design [1].

Retrovirology Nucleic acid chaperone Zinc finger proteins

RNA Dimerization Rate Enhancement: NCp10 Catalyzes Psi Dimer Formation with a 10–20-Fold Rate Increase

In MoMuLV RNA dimerization assays, chemically synthesized NCp10 increases the rate constant of Psi-containing RNA dimer formation by 10–20-fold relative to the protein-free reaction. The measured bimolecular rate constant in the presence of NCp10 is k₁ = 24,000 ± 7,000 M⁻¹ s⁻¹ at 37°C [1]. By comparison, HIV-1 NCp7 enhances HIV-1 Psi RNA dimerization by converting a transient kissing complex into a stable dimer, but direct rate constant comparisons under identical conditions are not available from a single study [2]. The NCp10 binding site size on RNA is 9 ± 1 nucleotides per protein molecule [1].

RNA biochemistry Viral RNA packaging Kinetics

Zinc Binding Affinity: C-Terminal Domain Increases Affinity by One Order of Magnitude

The zinc-binding affinity of the central zinc finger domain of NCp10 is modulated by its flanking N- and C-terminal chains. The C-terminal chain increases the apparent affinity for zinc by approximately one order of magnitude relative to the isolated finger domain, yielding an apparent association constant K_app = (1.2 ± 0.2) × 10¹⁴ M⁻¹ for the full-length NCp10 [1]. The N-terminal chain does not significantly alter zinc affinity. In contrast, HIV-1 NCp7 individual zinc finger domains have reported zinc binding constants in the range of 10⁶–10⁸ M⁻¹, making the full-length NCp10's zinc affinity exceptionally high [2]. This tight zinc coordination is essential for the structural integrity required for nucleic acid binding in reducing intracellular environments.

Metalloprotein biochemistry Zinc finger folding Steady-state fluorescence

Chemical Synthesis Feasibility: Full-Length NCp10 Produced by Fmoc Solid-Phase Synthesis Retains Native Biological Activity

The 56-amino-acid NCp10 protein (MW 6362 Da) has been successfully synthesized in milligram quantities via Fmoc-based solid-phase peptide synthesis, with the CCHC zinc finger in free thiol form followed by in vitro zinc reconstitution [1]. The synthetic protein, in the presence of Zn²⁺ ions, catalyzes both MoMuLV RNA dimerization and annealing of replication primer tRNAPro onto MoMuLV RNA, demonstrating that it possesses all the biological properties of NCp10 isolated from virions [1]. This contrasts with HIV-1 NCp7 (72 aa), whose larger size and dual-finger architecture present greater synthetic challenges and lower yields [2]. The ability to obtain fully active NCp10 by total chemical synthesis, rather than requiring recombinant expression, is a significant procurement advantage for laboratories lacking protein production infrastructure.

Peptide synthesis Protein chemistry Zinc metalloprotein

Vpr Interaction Specificity: NCp10 Competitively Inhibits NCp7-Vpr Complexation Demonstrating Distinct Protein-Protein Interaction Profiles

In Far Western blotting and competition binding assays, NCp10 (the equivalent of NCp7 in MoMuLV) inhibits the in vitro interaction between HIV-1 NCp7 and the viral regulatory protein Vpr, whereas poly-lysine does not [1]. This demonstrates that NCp10 recognizes the same Vpr binding interface as NCp7, but with distinct affinity. The NCp7-Vpr interaction requires the zinc fingers of NCp7 and the last 16 amino acids of Vpr [1]. Although quantitative Kd values for NCp10-Vpr binding are not resolved in the primary literature (vendor-cited SPR data of ~50 nM Kd could not be verified from primary sources), the competition data establish that NCp10 can serve as a probe for dissecting NC-Vpr interaction determinants without the complication of dual-finger contributions [1].

HIV-1 Vpr Nucleocapsid protein interaction Viral assembly

Proviral DNA Synthesis Fidelity: NCp10 Suppresses Non-Specific Self-Primed cDNA Synthesis While Promoting Primer-Specific Synthesis

NCp10 enhances the specificity of proviral DNA synthesis within active NCp10-RNA nucleoprotein complexes by inhibiting non-specific self-primed cDNA synthesis while promoting primer-specific DNA synthesis [1]. This dual regulatory function ensures fidelity during minus-strand DNA transfer. In reconstituted reverse transcription assays using MoMuLV RNA templates and reverse transcriptase (RT), the presence of NCp10 alters RT processivity and template selectivity, effects that are not precisely mirrored by HIV-1 NCp7 on heterologous templates due to differences in nucleic acid binding modes [2]. The stoichiometric ratio of NCp10 to RNA nucleotides and the binding site size of 9 ± 1 nucleotides per protein are critical parameters for optimizing in vitro reverse transcription fidelity [1].

Reverse transcription DNA synthesis fidelity Nucleoprotein complex

Optimal Research and Industrial Application Scenarios for Retroviral Nucleocapsid Protein NCp10 (CAS 129924-33-0)


Peptidomimetic Inhibitor Design Targeting HIV-1 NCp7 Chaperone Function

Due to its structurally simpler single zinc finger that nevertheless encodes the critical nucleic acid binding and destabilization determinants found in the dual fingers of HIV-1 NCp7, NCp10 serves as an ideal template for designing peptidomimetic inhibitors of HIV-1 replication [1]. Structure-activity relationship (SAR) studies on NCp10 can more readily identify the minimal pharmacophore required for nucleic acid recognition, as demonstrated by fluorescence-based binding and annealing assays comparing NCp10 with NCp7 on identical cTAR/TAR substrates [1].

In Vitro Reconstitution of Gammaretroviral Reverse Transcription and RNA Packaging

NCp10 is the authentic NC protein of MoMuLV and is required for faithful reconstitution of MoMuLV reverse transcription, including primer tRNAPro annealing, minus-strand DNA transfer, and suppression of non-specific self-primed cDNA synthesis [2]. Using chemically synthesized NCp10 (rather than recombinant protein) ensures batch-to-batch consistency and avoids contamination with bacterial chaperones or nucleases, as the synthetic protein has been validated to recapitulate all biological properties of virion-isolated NCp10 [3].

Zinc Finger Biophysical Studies Under Reducing Conditions

The exceptionally high zinc binding affinity of full-length NCp10 (K_app ≈ 1.2 × 10¹⁴ M⁻¹) makes it resistant to zinc stripping under reducing conditions that may inactivate other zinc finger proteins [4]. This property is advantageous for structural biology studies (NMR, X-ray crystallography) requiring prolonged data acquisition or for intracellular delivery experiments where the protein must maintain its folded conformation in the reducing cytoplasmic environment.

Protein-Protein Interaction Studies of Gag-Vpr Incorporation

NCp10 competes with HIV-1 NCp7 for Vpr binding in vitro, making it a valuable tool for dissecting the NC-Vpr interaction interface without the confounding effects of the second zinc finger [5]. This application is particularly relevant for antiviral drug discovery programs targeting the Gag-Vpr interaction as a means to block Vpr incorporation into budding virions.

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